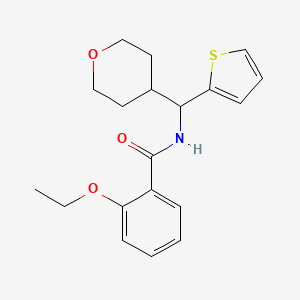
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide” is a type of cyanoacetamide derivative . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Chemical Reactions Analysis
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish the pyrrole derivative .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Antitumor Activity
The compound 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide serves as a precursor in the synthesis of various heterocyclic derivatives, including those comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The diversity of the synthesized products, derived from the compound's ability to undergo regioselective attack and/or cyclization, highlights its utility in heterocyclic chemistry. Notably, many of these compounds have shown significant antiproliferative activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), underscoring their potential in antitumor research (H. Shams et al., 2010).
Organic Synthesis and Chemical Transformations
The versatility of this compound is further evidenced in its role in facilitating one-step syntheses of complex molecules. For instance, its reaction with different amines in polyphosphoric acid has led to the formation of N-(pyridin-2-yl)propanamides and other intricate structures, demonstrating its utility in organic synthesis and chemical transformations aimed at developing novel compounds with potential biological and pharmaceutical applications (A. Harutyunyan et al., 2015).
Antimicrobial and Insecticidal Activities
Research into the compound has also explored its use in synthesizing derivatives with antimicrobial and insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety, derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of derivatives of this compound in developing new insecticides and antimicrobial agents, contributing to agricultural and public health sectors (A. Fadda et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of 2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide are yet to be identified. This compound belongs to the class of 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors .
Mode of Action
It is known that 2-pyridone-containing heterocycles can interact with their targets through hydrogen bonding . The cyano and acetamido groups in the compound may enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
It is known that 2-pyridone-containing heterocycles can affect various biochemical pathways, leading to a range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities .
Pharmacokinetics
2-pyridone-containing heterocycles are known for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity , which can impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists .
Propiedades
IUPAC Name |
2-cyano-N-(2-ethylphenyl)-3-pyridin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-14-7-3-4-8-16(14)20-17(21)15(11-18)10-13-6-5-9-19-12-13/h3-9,12,15H,2,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICFJGNYIQOYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(CC2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)

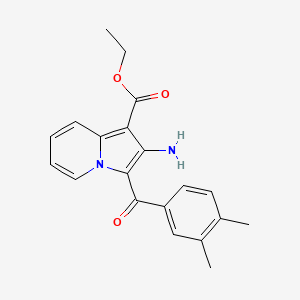
![5-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide](/img/structure/B2767472.png)
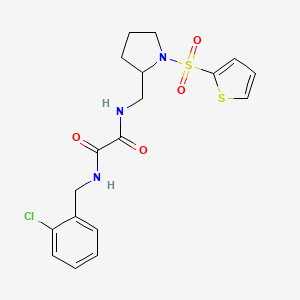
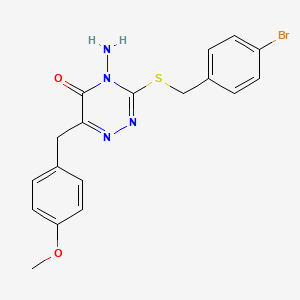
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2767482.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/no-structure.png)
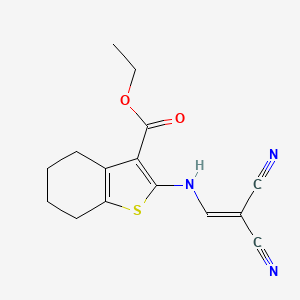
![Benzo[d]thiazol-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2767486.png)
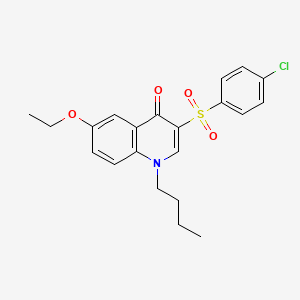
![methyl 4-(2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2767489.png)
